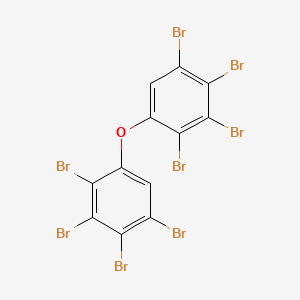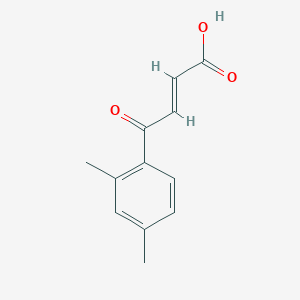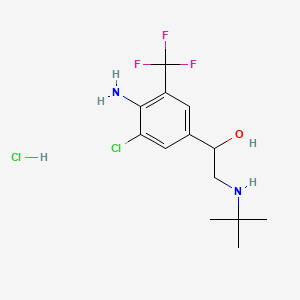
Mabuterol hydrochloride
Vue d'ensemble
Description
Mabuterol hydrochloride belongs to the class of β-agonist compounds . It is a long-acting β2-adrenergic agonist which stimulates adenylyl cyclase activity and the closing of calcium channels . The R enantiomer of mabuterol is more potent than the S enantiomer .
Synthesis Analysis
A synthetic route of labeled D9-Mabuterol was described with 98.5% isotopic abundance and good purity . The structures and isotope-abundance were confirmed according to 1H NMR and liquid chromatography-tandem mass spectrometry .
Molecular Structure Analysis
The molecular formula of Mabuterol hydrochloride is C13H19Cl2F3N2O . The molecular weight is 347.20 g/mol . The InChIKey is MMCDXJOMPMIKGP-UHFFFAOYSA-N .
Chemical Reactions Analysis
There is limited information available on the chemical reactions of Mabuterol hydrochloride .
Physical And Chemical Properties Analysis
Mabuterol hydrochloride has a molecular weight of 310.74 g/mol . The XLogP3-AA is 2.5 .
Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of Mabuterol Hydrochloride, and here’s a summary of the information available:
Respiratory Therapeutics
Mabuterol Hydrochloride is primarily known as a β2-adrenergic receptor agonist drug, which means it is used to treat respiratory diseases by relaxing the muscles in the airways to improve breathing. It has been indicated for conditions such as airway obstruction and pulmonary diseases .
Pharmacological Research
Studies have shown that Mabuterol has a bronchodilating effect , which is useful for comparing its efficacy with other beta 2-stimulants like isoprenaline, salbutamol, and procaterol. The R enantiomer of Mabuterol is noted to be more potent than the S enantiomer, which has implications for its pharmacological activity .
Analytical Standards
In analytical chemistry, Mabuterol Hydrochloride may be used as a reference standard for the determination of analytes in complex biological samples, such as royal jelly, using advanced techniques like ultra-performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) .
Mécanisme D'action
Target of Action
Mabuterol hydrochloride primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation, particularly in the bronchial passages .
Mode of Action
Mabuterol hydrochloride interacts with its targets, the beta-2 adrenergic receptors, by stimulating them . This stimulation leads to the activation of an enzyme called adenyl cyclase . Adenyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) .
Biochemical Pathways
The activation of adenyl cyclase and the subsequent increase in cAMP levels affect several biochemical pathways. The increase in cAMP levels leads to the relaxation of smooth muscles, particularly in the bronchial passages . This effect is beneficial in the management of conditions such as asthma, where bronchospasm (contraction of the bronchial muscles) is a common symptom .
Pharmacokinetics
The pharmacokinetic properties of Mabuterol hydrochloride include its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Mabuterol hydrochloride is easily absorbed from the small intestine . The peak blood and tissue levels of the drug are reached within 1 hour of administration
Result of Action
The molecular and cellular effects of Mabuterol hydrochloride’s action primarily involve the relaxation of smooth muscles in the bronchial passages . This relaxation results in the dilation of these passages, which can help alleviate symptoms of conditions like asthma .
Safety and Hazards
Mabuterol hydrochloride should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Non-sparking tools should be used to prevent fire caused by electrostatic discharge steam . Dust formation should be avoided and breathing mist, gas or vapors should be avoided. Contact with skin and eye should be avoided. Personal protective equipment should be used and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .
Orientations Futures
There is limited information available on the future directions of Mabuterol hydrochloride .
Relevant Papers
Several papers have been published on Mabuterol hydrochloride. One paper discusses the effects of Mabuterol on the central nervous system, the striated muscle and the carbohydrate and lipid metabolism . Another paper discusses the efficacy and safety of Mabuterol compared with procaterol in the treatment of mild and moderate bronchial asthma . A third paper discusses the pharmacokinetic studies on absorption, distribution, excretion and placental transfer of Mabuterol .
Propriétés
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCDXJOMPMIKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046798 | |
| Record name | Mabuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54240-36-7 | |
| Record name | Benzenemethanol, 4-amino-3-chloro-α-[[(1,1-dimethylethyl)amino]methyl]-5-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54240-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mabuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl alcohol, 4-amino-alpha-(tert-butylamino)-3-chloro-5-(trifluoromethyl)-,monohydrochloride, (+-)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MABUTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/536V290790 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of mabuterol hydrochloride and how does it affect the airways?
A1: Mabuterol hydrochloride is a β2-adrenergic receptor agonist. [] While the provided research does not delve into the detailed downstream signaling pathways, β2-adrenergic receptor agonists are known to relax bronchial smooth muscle, leading to bronchodilation and improved airflow in the airways. [] This makes it a useful treatment for conditions like asthma where bronchoconstriction is a primary issue.
Q2: How effective is mabuterol hydrochloride compared to other asthma medications like procaterol hydrochloride?
A2: A multicenter randomized controlled clinical trial found that mabuterol hydrochloride demonstrated comparable efficacy to procaterol hydrochloride in treating mild to moderate bronchial asthma. [] Both treatments significantly improved symptom scores, lung function parameters (FEV1, PEF), and had similar clinical efficacy rates. [] This suggests that mabuterol hydrochloride is a viable alternative to procaterol hydrochloride for managing asthma symptoms.
Q3: Are there any specific laboratory techniques used to study the effects of mabuterol hydrochloride on airway cells?
A3: Researchers have successfully cultured guinea pig airway smooth muscle cells and demonstrated the ability of mabuterol hydrochloride to suppress acetylcholine-induced increases in intracellular calcium levels. [] This was achieved using calcium fluorescent probes (Fura-2/AM, Fluo-3/AM) and imaging techniques like Varioskan Flash and inverted system microscopy. [] This type of in vitro study provides valuable insights into the cellular mechanisms underlying mabuterol hydrochloride's bronchodilatory effects.
Q4: What are the optimal conditions for separating the enantiomers of mabuterol hydrochloride using high-performance liquid chromatography?
A4: Successful enantiomeric separation of mabuterol hydrochloride was achieved using Chirobiotic V and T chiral stationary phases (CSPs). [] The optimal conditions involved a polar organic phase mode with methanol-acetic acid-triethylamine (100:0.01:0.01, V/V/V) as the mobile phase at a flow rate of 1.0 mL/min and a column temperature of 20°C. [] The separation mechanism likely involves ionic interactions between the CSPs and mabuterol hydrochloride. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

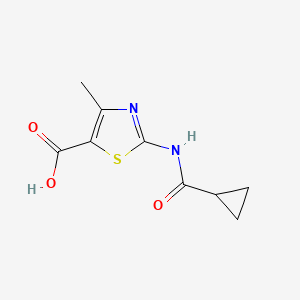
![6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1353212.png)

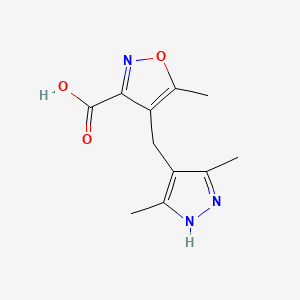
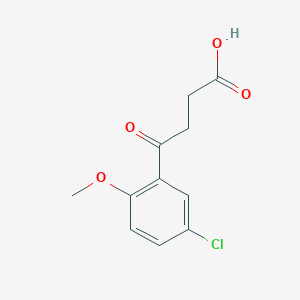
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1353219.png)
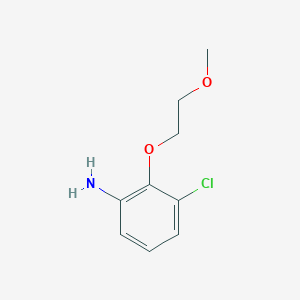

![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)
